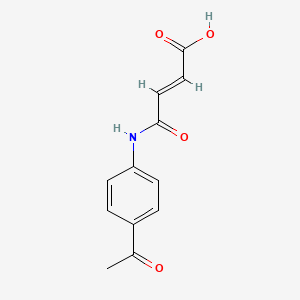

4-(4-Acetylanilino)-4-oxo-2-butenoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-(4-acetylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSPWHGWDJSNIB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Build Couple Transform Paradigm:a More Advanced Strategy Involves Using the 4 Oxo 2 Butenamide Scaffold As a Template for Diverse Chemical Transformations. in the Build Couple Transform Approach, a Library of These Core Structures is First Synthesized Build , Coupled with Various Building Blocks, and then Subjected to a Range of Chemical Reactions Transform to Generate Scaffold Diversity.researchgate.nettransformations Can Include:

1,4-Additions (Michael Additions): Introducing various nucleophiles to create new adducts.

Cyclizations: Using the inherent functionality to form new heterocyclic rings, such as pyridazinones or furanones.

Reductions: Selectively reducing the double bond or carbonyl groups to alter the shape and electronic properties of the molecule. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Structural Diagnostics and Purity Assessment

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the types and number of hydrogen atoms in a molecule, as well as their neighboring environments. The ¹H NMR spectrum of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons.

A key piece of data for this compound comes from a study on the closely related, and likely synonymous, "4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid". evitachem.com This study reported a singlet at δ 2.1 ppm, which is characteristic of the three equivalent protons of the acetyl methyl group (CH₃). evitachem.com The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as a set of doublets, and the vinylic protons of the butenoic acid chain would also present as doublets, with their coupling constant providing information about the stereochemistry of the double bond. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a higher chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | -COCH₃ |

| ~6.5-7.0 | Doublet | 1H | Vinylic CH |

| ~7.0-7.5 | Doublet | 1H | Vinylic CH |

| ~7.6-8.0 | Multiplet | 4H | Aromatic CH |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~9-11 | Broad Singlet | 1H | -NH |

Note: This table is predictive based on typical chemical shifts for similar functional groups, supplemented with the available experimental data for the methyl protons.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~25-30 | -COCH₃ |

| ~120-140 | Aromatic and Vinylic C |

| ~165-175 | Amide C=O |

| ~165-175 | Carboxylic Acid C=O |

| ~195-205 | Ketone C=O |

Note: This table is predictive based on typical chemical shifts for the functional groups present in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity within the butenoic acid chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular structure.

Despite the utility of these techniques, specific experimental 2D NMR data for this compound were not found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

While a full HRMS report with fragmentation analysis for this compound is not available in the searched literature, the expected exact mass can be calculated from its molecular formula, C₁₂H₁₁NO₄.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 234.0761 |

| [M+Na]⁺ | 256.0580 |

| [M-H]⁻ | 232.0615 |

Note: These values are calculated based on the molecular formula and the most common adducts.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups it contains. A study on "4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid" reported key IR absorptions at 3279 cm⁻¹ for the N-H stretch, and at 1700 and 1640 cm⁻¹ for the carbonyl (C=O) stretches. evitachem.com

Table 4: Experimental IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3279 | - | N-H Stretch |

| 1700 | - | C=O Stretch (Carboxylic Acid/Ketone) |

| 1640 | - | C=O Stretch (Amide) |

Data sourced from a study on a closely related compound. evitachem.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and stereochemistry.

A thorough search of the available literature did not yield any published X-ray crystal structures for this compound. Therefore, definitive solid-state structural data is not currently available.

Computational Chemistry and Theoretical Investigations of 4 4 Acetylanilino 4 Oxo 2 Butenoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. DFT calculations for 4-(4-Acetylanilino)-4-oxo-2-butenoic acid would enable a detailed understanding of its fundamental chemical nature.

Elucidation of Electronic Structure and Bonding

DFT calculations can precisely map the electron density distribution within the this compound molecule. This allows for a detailed analysis of its electronic structure, including the nature of its chemical bonds, charge distribution, and molecular orbitals. Key insights that would be derived from such a study include the identification of covalent bond strengths, the degree of ionic character in polar bonds (such as the carbonyl and carboxyl groups), and the delocalization of π-electrons across the aromatic ring and the butenoic acid chain. The acetyl group, anilino linker, and the α,β-unsaturated carboxylic acid moiety all contribute to a complex electronic landscape that can be thoroughly characterized using DFT.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic properties, which can be invaluable for the structural elucidation of newly synthesized compounds. nih.gov For this compound, DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of the molecule. mdpi.comchemrxiv.org

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on DFT calculations.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl Methyl | 2.5 - 2.7 | 25 - 30 |

| Aromatic CH | 7.5 - 8.0 | 118 - 135 |

| Olefinic CH | 6.5 - 7.5 | 130 - 145 |

| Carboxyl OH | 10.0 - 12.0 | - |

| Carbonyl C=O | - | 165 - 175 |

| Amide C=O | - | 160 - 170 |

| Acetyl C=O | - | 195 - 205 |

| Aromatic C-N | - | 140 - 145 |

| Aromatic C-C=O | - | 130 - 135 |

Note: These are representative ranges and actual calculated values would be more precise.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within DFT that helps in understanding and predicting the chemical reactivity of a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

For this compound, an FMO analysis would reveal the spatial distribution of these orbitals. The HOMO is likely to be localized on the electron-rich anilino group and the aromatic ring, indicating that these are the probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient α,β-unsaturated carbonyl system and the acetyl group, highlighting these as the likely sites for nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

A hypothetical representation of FMO analysis results is provided in the table below.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Suggests moderate kinetic stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. chemrxiv.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for understanding its behavior in different environments, such as in solution. chemrxiv.org

Quantum Chemical Studies on Isomerism, Tautomerism, and Conformational Preferences

Quantum chemical methods, including DFT, can be employed to systematically investigate the various possible isomers and tautomers of this compound. For instance, the butenoic acid moiety can exist as cis (Z) or trans (E) isomers. Computational studies can determine the relative energies of these isomers, indicating which form is more stable.

Furthermore, the molecule has the potential for tautomerism. For example, keto-enol tautomerism can occur at the acetyl group and the amide linkage. orientjchem.orgresearchgate.net Quantum chemical calculations can predict the equilibrium constants between different tautomers in the gas phase and in various solvents. orientjchem.org These studies are critical for a complete understanding of the compound's chemical behavior, as different isomers and tautomers can exhibit distinct reactivity and physical properties. Conformational preferences around the single bonds can also be systematically explored to identify the most stable spatial arrangements of the molecule.

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry provides the tools to model chemical reactions at a level of detail that is often inaccessible through experiments alone. For this compound, in silico modeling can be used to investigate various potential reaction pathways. researchgate.net This includes studying its synthesis, degradation, or its reactions with other chemical species.

By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These calculations can provide valuable mechanistic insights, helping to rationalize experimental observations and to predict the feasibility of new reactions. For example, the susceptibility of the α,β-unsaturated system to Michael addition could be modeled to understand its reactivity with nucleophiles.

Structure Activity Relationship Sar and Chemical Design Principles

Systematic Modification of the 4-(4-Acetylanilino) Moiety and its Influence on Molecular Properties

The 4-(4-Acetylanilino) portion of the molecule is a prime target for systematic modification to explore and optimize its biological activity. Studies on related (Z)-4-oxo-4-(arylamino)but-2-enoic acids have demonstrated that substitutions on the aniline (B41778) ring significantly impact their inhibitory potency against enzymes like human carbonic anhydrase (hCA) I and II. tandfonline.comnih.gov

These derivatives are synthesized through the ring-opening reaction of maleic anhydride (B1165640) with a primary aromatic amine. tandfonline.com The electronic properties of the substituents on the aromatic ring of the amine play a crucial role in the molecule's ability to interact with biological targets. For instance, a range of functional groups, including alkyls, halogens, and sulfonamides, have been introduced to probe the SAR. tandfonline.comnih.gov

The inhibitory activities of these derivatives against hCA I and hCA II are often quantified by their inhibition constant (Kᵢ). Research has shown that even subtle changes to the aniline moiety can lead to significant differences in these values, with many derivatives exhibiting potent inhibition in the low nanomolar range. tandfonline.comnih.gov For example, the introduction of a sulfonamide group (a known zinc-binding group in many carbonic anhydrase inhibitors) can drastically alter the binding affinity.

Below is a data table illustrating the influence of various substituents on the anilino ring on the inhibitory activity against hCA I and hCA II, based on findings for related arylamino derivatives. tandfonline.comnih.gov

| Compound Derivative (Substituent on Anilino Ring) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|

| 4-ethyl | 1.85 ± 0.58 | 2.01 ± 0.52 |

| 4-methyl | 2.21 ± 0.72 | 2.11 ± 0.65 |

| 4-carboxy | 3.02 ± 1.12 | 2.24 ± 0.84 |

| 4-sulfamoyl | 3.11 ± 0.95 | 2.35 ± 0.77 |

| 4-cyano | 3.97 ± 1.05 | 2.54 ± 0.91 |

| 4-nitro | 4.22 ± 1.21 | 2.67 ± 1.02 |

| 4-amino | 5.04 ± 1.46 | 2.94 ± 1.31 |

These findings underscore that the 4-(4-acetylanilino) moiety is a critical determinant of the molecule's biological profile, and its systematic modification is a key strategy in the design of potent enzyme inhibitors. tandfonline.com

Exploration of Substituent Effects on the 4-oxo-2-butenoic Acid Core

The 4-oxo-2-butenoic acid core serves as the reactive backbone of the molecule. Its α,β-unsaturated carbonyl system is susceptible to nucleophilic attack, a property that can be modulated by introducing substituents. While specific studies on substituting the butenoic acid core of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid are limited, broader research on related (E)-4-aryl-4-oxo-2-butenoic acid arylamides provides valuable insights. researchgate.net

A key aspect of this core's reactivity is its susceptibility to Thia-Michael addition, a reaction with biological relevance due to the prevalence of thiol groups (e.g., in cysteine residues) in proteins. nih.gov The rate of such reactions is highly dependent on the electronic nature of the substituents on both the aroyl and arylamido moieties. researchgate.net

Linear free-energy relationship (LFER) studies, using Hammett substituent constants (σ), have quantified these effects. For the addition of a model thiol nucleophile, 2-mercaptoethanol, it was found that:

Electron-withdrawing groups (EWGs) on either the aroyl (corresponding to the acetylanilino part) or the arylamide ring increase the reaction rate. EWGs enhance the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack.

Electron-donating groups (EDGs) on these rings decrease the reaction rate. researchgate.net

These substituent effects can be correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy, typically caused by the presence of EWGs, corresponds to a higher reactivity towards nucleophiles. researchgate.net Such findings are crucial for understanding how modifications to the core structure can tune the compound's reactivity with biological macromolecules.

Stereochemical Investigations and their Impact on Molecular Recognition

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogues. The double bond in the 2-butenoic acid core can exist as either the (E) (trans) or (Z) (cis) isomer. The spatial arrangement of the carboxyl and anilino-oxo groups differs significantly between these isomers, which in turn dictates how the molecule can fit into and interact with a biological target's binding site.

Many synthetic methods for creating 4-oxo-2-butenoic acids, such as microwave-assisted aldol-condensation, are highly stereoselective, exclusively yielding the (E)-isomer. nih.gov In contrast, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids is typically achieved by reacting maleic anhydride with an amine, which proceeds via a ring-opening mechanism that preserves the cis-configuration of the starting material. tandfonline.comnih.gov

The importance of this stereoisomerism is highlighted by the potent biological activity observed in the (Z)-isomers investigated as carbonic anhydrase inhibitors. tandfonline.comnih.gov The specific geometry of the (Z)-isomer positions the carboxyl group and the substituted anilino moiety in a precise orientation that is evidently favorable for binding to the active site of hCA I and II. This suggests that the relative positioning of the hydrogen bond donors/acceptors and hydrophobic regions is critical for effective molecular recognition and subsequent enzyme inhibition. While the (E)-isomer is more commonly synthesized, the pronounced activity of the (Z)-derivatives indicates that stereochemistry is a critical design element for this class of compounds.

Design Strategies for Modulating Chemical Reactivity and Selectivity

The inherent reactivity of the 4-oxo-2-butenoic acid scaffold makes it a versatile template for chemical library synthesis and the development of targeted agents. researchgate.net Several design strategies can be employed to modulate its reactivity and selectivity.

Advanced Applications and Research Frontiers in Chemical Sciences

Development as Chemical Probes for Interrogating Molecular Interactions

The intrinsic reactivity and structural motifs of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid and its analogs position them as valuable chemical probes for exploring and modulating biological systems. A significant area of research has been their application as enzyme inhibitors, which allows for the interrogation of enzyme kinetics, mechanisms, and their roles in physiological processes. tandfonline.comevitachem.com

Notably, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. evitachem.commatrixscientific.com Carbonic anhydrase is a crucial metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a fundamental role in processes such as respiration and pH regulation. evitachem.commatrixscientific.com The ability of these butenoic acid derivatives to strongly inhibit hCA I and II, with inhibition constants (Kᵢ) in the low nanomolar range, underscores their potential as molecular probes for studying the active site and function of these specific isoenzymes. evitachem.commatrixscientific.com The varied functional groups on the aromatic scaffold of these compounds allow for a systematic investigation of structure-activity relationships, providing insights into the molecular interactions that govern enzyme inhibition. matrixscientific.com

The following table summarizes the inhibitory activity of a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives against hCA I and hCA II, demonstrating their potency and potential for developing isoenzyme-specific probes.

| Compound Derivative | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 4a | 1.85 ± 0.58 | 2.01 ± 0.52 |

| 4c | 2.54 ± 0.79 | 2.25 ± 0.84 |

| 4e | 3.11 ± 1.02 | 2.43 ± 0.91 |

| 4i | 4.28 ± 1.25 | 2.76 ± 1.15 |

| 4j | 4.87 ± 1.39 | 2.88 ± 1.24 |

| 4k | 5.04 ± 1.46 | 2.94 ± 1.31 |

| Data sourced from a study on (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. evitachem.com |

Integration within Supramolecular Assemblies and Advanced Materials

While the primary research focus for this compound has been on its biological activity and synthetic utility, its molecular structure suggests potential, yet largely unexplored, applications in supramolecular chemistry and materials science. The presence of hydrogen bond donors (the amide N-H) and acceptors (the carbonyl and carboxyl groups), along with the aromatic ring capable of π-π stacking, provides functionalities conducive to the formation of ordered structures.

Host-Guest Chemistry with Macrocyclic Receptors

At present, there is a lack of specific research demonstrating the integration of this compound in host-guest complexes with macrocyclic receptors. However, the structural features of the molecule, such as the anilino and acetyl groups, could potentially serve as recognition sites for synthetic hosts like cyclodextrins, calixarenes, or pillararenes. Future research could explore the encapsulation of the acetyl-substituted phenyl ring within the hydrophobic cavity of a macrocycle, which could modulate its chemical properties and biological activity.

Design of Self-Assembled Systems and Nanostructures

The amphiphilic nature of this compound, arising from its polar carboxylic acid and amide functionalities and its nonpolar aromatic ring, suggests a capacity for self-assembly in solution. Under specific conditions of concentration and solvent polarity, these molecules could potentially organize into higher-order structures such as micelles, vesicles, or nanofibers. The interplay of hydrogen bonding and π-π stacking interactions would be the driving forces for such self-assembly. To date, however, specific studies on the self-assembly of this compound have not been reported.

Utilization as Versatile Intermediates in Complex Organic Synthesis

The class of 4-oxo-2-butenoic acids, including this compound, are recognized as highly versatile intermediates in organic synthesis. tandfonline.comyoutube.comscbt.comnih.govncl.ac.uk Their utility stems from the presence of multiple reactive sites, including the α,β-unsaturated carbonyl system and the carboxylic acid group, which can participate in a wide array of chemical transformations. tandfonline.com

These compounds serve as valuable building blocks for the synthesis of a diverse range of biologically active molecules and are particularly useful in the construction of heterocyclic ring systems. sigmaaldrich.comresearchgate.net The electrophilic nature of the double bond and the carbonyl carbon makes them susceptible to nucleophilic attack, enabling reactions such as Michael additions and cycloadditions.

A key application of these intermediates is in the generation of lead-like libraries for drug discovery. sigmaaldrich.comresearchgate.net The "build-couple-transform" paradigm, which involves the initial synthesis of a scaffold like a 4-oxo-2-butenamide followed by a series of diverse chemical transformations, allows for the creation of large and structurally diverse collections of molecules. sigmaaldrich.comresearchgate.net These libraries can then be screened for biological activity against various targets.

The synthesis of 4-oxo-2-butenoic acid derivatives can be achieved through methods such as the microwave-assisted aldol (B89426) condensation between a methyl ketone and glyoxylic acid. tandfonline.comyoutube.comnih.govncl.ac.uk The reaction conditions can be tailored based on the nature of the substituents on the ketone. tandfonline.com

Exploration in Catalysis and Chemical Transformations

Currently, there is no available research that specifically details the use of this compound as a catalyst. Its primary role in chemical transformations is that of a reactant and a building block for more complex structures.

The inherent reactivity of the α,β-unsaturated carbonyl system in 4-oxo-2-butenoic acids allows them to participate as substrates in various chemical reactions. For instance, the double bond can act as a dienophile in Diels-Alder reactions, a classic [4+2] cycloaddition used to form six-membered rings. wikipedia.org This reaction is a powerful tool in organic synthesis for the construction of complex cyclic systems with high stereocontrol.

Furthermore, the electrophilic nature of the conjugated system makes it an excellent Michael acceptor. organic-chemistry.org The conjugate addition of nucleophiles to the β-carbon of the butenoic acid framework is a fundamental carbon-carbon bond-forming reaction, widely used in the synthesis of a variety of organic compounds.

While the compound itself is not reported as a catalyst, its structural features could potentially be incorporated into the design of organocatalysts. The combination of a carboxylic acid and an amide functionality could allow for bifunctional catalysis, where both groups participate in activating a substrate. However, this remains a hypothetical application that would require future investigation.

Future Research Directions and Interdisciplinary Opportunities

Development of Green and Sustainable Synthetic Approaches

Traditional synthetic routes for 4-oxo-2-butenoic acid derivatives can be problematic and lack broad applicability. researchgate.netncl.ac.uk Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid. The principles of green chemistry, such as waste reduction, energy efficiency, and the use of renewable feedstocks, will guide these efforts.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique has been successfully used to prepare various 4-oxobutenoic acids, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. ncl.ac.uk Applying microwave-assisted aldol-condensation between 4-aminoacetophenone and glyoxylic acid could provide a rapid and efficient route to the target compound. researchgate.netncl.ac.uk

Solvent-Free or Green Solvent Reactions: Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. Research into solid-state reactions or the use of benign solvents like water, ethanol, or supercritical CO2 could drastically reduce the environmental footprint of the synthesis.

Catalytic Methods: The development of novel catalysts, including biocatalysts (enzymes) or reusable heterogeneous catalysts, could improve the selectivity and efficiency of the synthesis, minimizing byproduct formation and simplifying purification processes.

A comparative overview of potential synthetic methodologies is presented below.

| Feature | Conventional Synthesis | Potential Green Synthesis Approaches |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |

| Solvents | Often requires volatile organic solvents (e.g., dioxane, toluene) | Solvent-free conditions, water, ethanol, ionic liquids |

| Catalysts | Stoichiometric acid/base catalysts | Reusable solid acids/bases, biocatalysts |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | Higher, due to solvent use and byproducts | Minimized through higher atom economy and catalyst recycling |

Application of Advanced Analytical Techniques for In-situ Studies

Understanding the reaction mechanism, kinetics, and the formation of transient intermediates is crucial for optimizing the synthesis of this compound. In-situ analytical techniques, which allow for the real-time monitoring of a chemical reaction as it happens, are powerful tools for gaining these insights. osti.gov

Future research could benefit from the application of:

In-situ Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be used to track the concentration of reactants, products, and intermediates directly in the reaction vessel. osti.gov This provides a dynamic picture of the reaction, helping to identify rate-limiting steps and potential side reactions.

Process Analytical Technology (PAT): Integrating in-situ analytical methods into the synthesis process enables real-time control over reaction parameters (e.g., temperature, reactant addition). This can lead to improved consistency, yield, and purity of the final product.

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates in the reaction of maleic anhydride (B1165640) with anilines, providing direct evidence for the proposed reaction pathways.

These advanced methods provide a level of detail that is unattainable with traditional offline analysis, accelerating the development and optimization of synthetic protocols. cnrs.frrsc.org

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating the design-make-test-analyze cycle. nih.govnih.gov For this compound, these computational tools offer the potential to rapidly explore its chemical space and identify derivatives with tailored properties.

Key opportunities include:

De Novo Molecular Design: Generative AI models can design novel molecules based on the this compound scaffold. nih.gov These models can be trained to optimize for specific properties, such as enhanced biological activity, improved material characteristics, or greater synthetic accessibility.

Property Prediction: ML algorithms can be trained on existing chemical data to predict the physicochemical, biological, and material properties of new, unsynthesized derivatives. This allows for the in-silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental validation. mdpi.com

Computer-Aided Synthesis Planning (CASP): AI tools can analyze a target molecule and propose viable synthetic routes, breaking down complex structures into simpler, commercially available precursors. nih.govnih.gov This can significantly reduce the time and effort required to synthesize novel analogs of the parent compound.

The table below summarizes potential applications of AI/ML in the study of this compound.

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | Accelerate the discovery of potent analogs for therapeutic applications. |

| Generative Models | Design novel molecular structures with desired properties. | Explore a wider chemical space and identify innovative compound designs. |

| Retrosynthesis Prediction | Propose efficient synthetic pathways to target molecules. | Streamline the synthesis of new derivatives and reduce development time. nih.gov |

| Property Prediction | Forecast physicochemical properties (solubility, stability) and material characteristics. | Prioritize compounds with optimal profiles for specific applications. |

Potential for Multidisciplinary Collaboration in Materials and Probe Development

The versatile chemical structure of this compound, featuring a carboxylic acid, an amide, a ketone, and a reactive α,β-unsaturated system, makes it an attractive building block for a wide range of applications. researchgate.netresearchgate.net Realizing this potential will require collaboration across diverse scientific disciplines.

Materials Science: The molecule can be considered a functionalized monomer. Polymer chemists could explore its incorporation into novel polymers through reactions involving the carboxylic acid or the double bond. This could lead to the development of new materials with unique thermal, mechanical, or electronic properties. The anilino and acetyl groups offer sites for further modification to tune polymer characteristics.

Chemical Biology: The α,β-unsaturated carbonyl moiety is a Michael acceptor, capable of reacting with nucleophiles like the thiol groups in cysteine residues of proteins. This reactivity could be harnessed by chemical biologists to design covalent inhibitors or chemical probes for studying specific enzymes or cellular pathways. researchgate.net

Supramolecular Chemistry: The combination of hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (carbonyl oxygens) suggests potential for self-assembly into ordered supramolecular structures like gels, liquid crystals, or organic frameworks, opening avenues for collaboration with crystal engineers and soft matter physicists.

Such interdisciplinary efforts are essential to translate the fundamental chemical properties of this compound into innovative technologies and scientific tools.

Q & A

What are the optimal synthetic routes for 4-(4-Acetylanilino)-4-oxo-2-butenoic acid, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis Optimization

The compound is typically synthesized via condensation reactions between substituted anilines and maleic anhydride derivatives. For example, microwave-assisted aldol condensation of glyoxylic acid with methyl ketones (e.g., 4-acetylaniline derivatives) significantly improves reaction efficiency. Key parameters include:

- Catalyst selection : Tosic acid for aryl ketones, pyrrolidine/acetic acid for aliphatic substrates .

- Temperature and time : Microwave irradiation at 100–150°C for 10–30 minutes reduces side reactions .

- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Advanced Consideration : Mechanistic insights from frontier orbital calculations can predict substituent effects on reaction pathways .

How can spectral techniques (IR, NMR) resolve structural ambiguities in this compound derivatives?

Basic Research Focus : Structural Characterization

- IR Spectroscopy : The carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the α,β-unsaturated ketone. Amide N–H stretches appear at 3200–3300 cm⁻¹ .

- ¹H NMR : Key signals include:

What methodologies address contradictions in analytical data (e.g., purity vs. bioactivity)?

Advanced Research Focus : Data Validation

- HPLC-MS : Quantifies purity (>99.5%) and detects trace impurities that may skew bioactivity results .

- Potentiometric Titration : Validates acid dissociation constants (pKa) to assess stability under physiological conditions .

- Metrological Protocols : Adherence to GOST R 8.736-2011 ensures measurement consistency in replicate analyses .

How do substituents on the anilino group modulate antiproliferative activity in 4-oxo-2-butenoic acid derivatives?

Advanced Research Focus : Structure-Activity Relationships (SAR)

Derivatives with electron-withdrawing groups (e.g., –NO₂, –F) enhance cytotoxicity by increasing electrophilicity of the α,β-unsaturated ketone. Example

| Derivative Substituent | IC₅₀ (μM) | Target Cancer Line |

|---|---|---|

| 4-Isopropylphenyl | 28.3 | Ovarian (A2780) |

| 3,5-Dimethoxyphenyl | 13.85 | Breast (MCF-7) |

| 2,4-Diisopropylphenyl | 10.2 | Lung (A549) |

Mechanistic studies suggest inhibition of tubulin polymerization or kinase pathways .

What are the best practices for evaluating in vitro toxicity of this compound?

Advanced Research Focus : Toxicology

- Acute Toxicity Assays : LD₅₀ values (e.g., 2450 mg/kg in rats) via OECD guidelines .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., epoxide derivatives) that may contribute to hepatotoxicity .

- Receptor Antagonism : Competitive binding assays (e.g., LPA2 receptor IC₅₀ = 28.3 nM) prioritize derivatives with selective toxicity .

How can computational methods guide the design of 4-oxo-2-butenoic acid-based inhibitors?

Advanced Research Focus : Molecular Modeling

- Docking Simulations : AutoDock Vina predicts binding affinity to targets like COX-2 or EGFR .

- DFT Calculations : Optimize geometries and calculate HOMO-LUMO gaps to predict reactivity .

- MD Simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories .

What strategies improve the stability of this compound in aqueous solutions?

Basic Research Focus : Formulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.